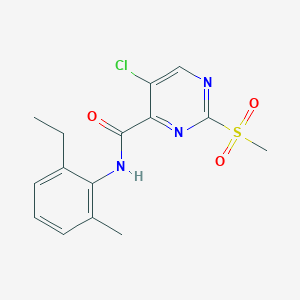
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are important for immune system function. CP-690,550 has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases.
作用機序
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide works by inhibiting JAK3, which is involved in the signaling pathways of cytokines that play a critical role in immune system function. By inhibiting JAK3, 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide reduces the activity of these cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune system function. It also reduces the activation and proliferation of T cells, which play a critical role in autoimmune diseases.
実験室実験の利点と制限
One advantage of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide is that it has been extensively studied and has been shown to be effective in reducing inflammation in animal models of various autoimmune diseases. One limitation is that it is not specific to JAK3 and can also inhibit other JAKs, which may lead to unwanted side effects.
将来の方向性
There are several potential future directions for research on 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide. One area of interest is in developing more specific JAK3 inhibitors that do not inhibit other JAKs. Another area of interest is in exploring the potential of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide as a therapeutic agent for other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the long-term effects of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide and to develop strategies to minimize any potential side effects.
合成法
The synthesis of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-ethyl-6-methylphenylamine with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with 5-chloropyrimidine-2,4-diamine to form 5-chloro-N-(2-ethyl-6-methylphenyl)-2-acetamidopyrimidine. Finally, this compound is treated with methanesulfonyl chloride to form 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide.
科学的研究の応用
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases.
特性
IUPAC Name |
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-4-10-7-5-6-9(2)12(10)18-14(20)13-11(16)8-17-15(19-13)23(3,21)22/h5-8H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAWAKPCMFFGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)
![2-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B2567000.png)
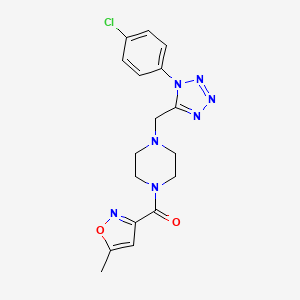
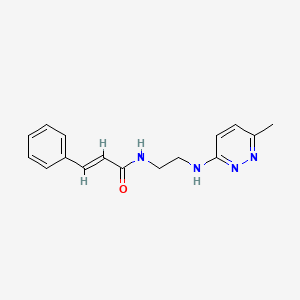
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)
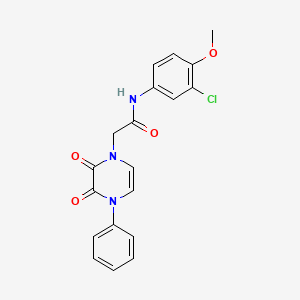
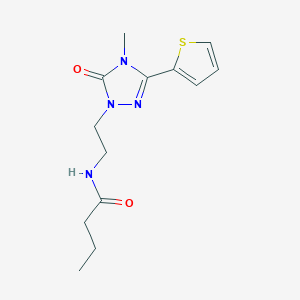
![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)
![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)